molecular formula C14H15FN2O2S B2799883 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea CAS No. 1396792-81-6

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Cat. No.: B2799883
CAS No.: 1396792-81-6
M. Wt: 294.34
InChI Key: PFFJTHGLWJIWOV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is an organic compound that features a fluorophenyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves the following steps:

    Formation of the Urea Core: The reaction between 2-fluoroaniline and an isocyanate derivative forms the urea core.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the hydroxypropyl group can form hydrogen bonds. The thiophene ring can participate in π-stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(3-hydroxypropyl)urea: Lacks the thiophene ring, which may affect its binding properties.

    1-(2-Fluorophenyl)-3-(3-thiophen-2-yl)propyl)urea: Lacks the hydroxy group, potentially altering its solubility and reactivity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c15-10-4-1-2-5-11(10)17-14(19)16-8-7-12(18)13-6-3-9-20-13/h1-6,9,12,18H,7-8H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJTHGLWJIWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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